molecular formula C18H19N3O3 B4976071 N-butyl-5-(isoquinolin-5-yloxymethyl)-1,2-oxazole-3-carboxamide

N-butyl-5-(isoquinolin-5-yloxymethyl)-1,2-oxazole-3-carboxamide

Cat. No.: B4976071
M. Wt: 325.4 g/mol
InChI Key: BQBYWBXRJBRLMC-UHFFFAOYSA-N
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Description

N-butyl-5-(isoquinolin-5-yloxymethyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Properties

IUPAC Name

N-butyl-5-(isoquinolin-5-yloxymethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-2-3-8-20-18(22)16-10-14(24-21-16)12-23-17-6-4-5-13-11-19-9-7-15(13)17/h4-7,9-11H,2-3,8,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBYWBXRJBRLMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=NOC(=C1)COC2=CC=CC3=C2C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-5-(isoquinolin-5-yloxymethyl)-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the isoquinoline moiety:

    Introduction of the butyl group: The butyl group can be added via alkylation reactions.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-butyl-5-(isoquinolin-5-yloxymethyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups to the molecule.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: For studying the biological activity of oxazole derivatives.

    Medicine: Potential use as a therapeutic agent due to its biological activity.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-butyl-5-(isoquinolin-5-yloxymethyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-5-(isoquinolin-5-yloxymethyl)-1,2-oxazole-3-carboxylate
  • N-butyl-5-(isoquinolin-5-yloxymethyl)-1,2-oxazole-3-carboxylic acid

Uniqueness

N-butyl-5-(isoquinolin-5-yloxymethyl)-1,2-oxazole-3-carboxamide is unique due to its specific structure, which combines the oxazole ring with the isoquinoline moiety and the butyl group. This unique combination may confer distinct biological activities and chemical properties compared to other similar compounds.

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